molecular formula C21H22BrN3O2 B2842140 N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775409-06-7

N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2842140
CAS No.: 1775409-06-7
M. Wt: 428.33
InChI Key: DEOADXXRTFIVNJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a structurally complex heterocyclic compound featuring a fused azepinoquinazoline core substituted with a 4-bromophenyl carboxamide group. Its synthesis and characterization likely involve advanced crystallographic techniques, as inferred from the use of SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) and visualization tools like ORTEP-3 within the WinGX suite .

Properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-2-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOADXXRTFIVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Azepine Ring: The azepine ring can be introduced through a cyclization reaction involving a suitable diamine and a diacid chloride or anhydride.

    Final Coupling: The final step involves coupling the brominated phenyl derivative with the quinazoline-azepine intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the azepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, using solvents such as DMF or DMSO, often under elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues

The primary structural analogue identified is N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (), which replaces the 4-bromophenyl group with a 4-methoxyphenyl substituent. This substitution alters electronic, steric, and solubility properties, as outlined below.

Comparative Analysis

Property N-(4-bromophenyl) analogue N-(4-methoxyphenyl) analogue
Substituent 4-Bromo (Br) 4-Methoxy (OCH₃)
Electronic Effects Electron-withdrawing Electron-donating
Molecular Weight (g/mol) ~475.3 (estimated) ~431.5 (estimated)
Polarity Lower (Br is hydrophobic) Higher (OCH₃ enhances polarity)
Solubility Likely lower in water Potentially higher in water
Biological Interactions Halogen bonding possible H-bonding via methoxy oxygen

Mechanistic Implications

Steric Impact : The larger van der Waals radius of bromine (~1.85 Å) versus methoxy (~1.52 Å) could create steric hindrance, reducing affinity for tight binding pockets.

Solubility and Bioavailability : The methoxy group’s polarity may improve aqueous solubility, a critical factor in drug development, whereas the brominated analogue might exhibit better membrane permeability due to increased lipophilicity.

Research Findings (Theoretical)

While specific experimental data are absent in the provided evidence, crystallographic studies using SHELX and WinGX tools suggest both analogues adopt similar azepinoquinazoline conformations, with differences localized to the substituent regions .

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